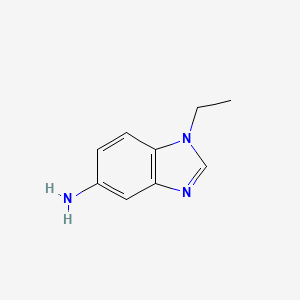

1-Ethyl-1H-benzoimidazol-5-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVESLFWSVWNBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363652 | |

| Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62874-34-4 | |

| Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidaion of 1-Ethyl-1H-benzoimidazol-5-ylamine

This guide provides an in-depth technical overview of the methodologies and analytical reasoning required for the comprehensive structure elucidation of 1-Ethyl-1H-benzoimidazol-5-ylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the causal links behind experimental choices, ensuring a robust and self-validating analytical workflow. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various pharmacologically active compounds.[1][2] The structural integrity of any novel benzimidazole derivative, such as this compound, is paramount to understanding its chemical behavior and biological activity.

Foundational Strategy: An Integrated Spectroscopic Approach

The definitive confirmation of a chemical structure is not reliant on a single technique but is rather the product of converging lines of evidence from multiple analytical methods. For a molecule like this compound, a logical and efficient workflow is essential. This workflow is designed to first confirm the molecular mass and elemental composition, followed by a detailed mapping of the proton and carbon framework, and finally, where necessary, the absolute confirmation of its three-dimensional structure.

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

The initial and most critical step in the analysis of a newly synthesized compound is the confirmation of its molecular weight and, by extension, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the most abundant ion, which is expected to correspond to the [M+H]⁺ species. The high mass accuracy of the instrument allows for the determination of the elemental formula.

Expected Data & Interpretation

For this compound (C₉H₁₁N₃), the exact mass is 161.0953. The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₁N₃ |

| Exact Mass | 161.0953 |

| [M+H]⁺ (m/z) | 162.1031 |

The observation of an ion at m/z 162.1031 with a mass accuracy within a few parts per million (ppm) provides strong evidence for the elemental composition of C₉H₁₁N₃, thereby validating the first crucial piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is necessary for an unambiguous assignment.

Caption: Structure of this compound with atom numbering for NMR assignment.

3.1. ¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[3]

-

Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | s | 1H | H2 | The proton at the C2 position of the benzimidazole ring is a singlet and is typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. |

| ~7.35 | d | 1H | H7 | This proton is part of the aromatic system and is coupled to H6. |

| ~6.90 | d | 1H | H4 | This proton is a singlet in the aromatic region, ortho to the amino group. |

| ~6.70 | dd | 1H | H6 | This proton is coupled to both H7 and H4 (meta-coupling, if any, would be small). It is shifted upfield due to the electron-donating effect of the amino group. |

| ~5.10 | s (broad) | 2H | NH₂ | The protons of the primary amine often appear as a broad singlet and can exchange with trace water in the solvent. |

| ~4.20 | q | 2H | H8 (-CH₂-) | The methylene protons of the ethyl group are coupled to the methyl protons, resulting in a quartet. |

| ~1.40 | t | 3H | H9 (-CH₃) | The methyl protons of the ethyl group are coupled to the methylene protons, resulting in a triplet. |

3.2. ¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: A proton-decoupled ¹³C spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) & Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C2 | The C2 carbon is significantly downfield due to its position between two nitrogen atoms. |

| ~142.0 | C5 | This carbon is attached to the nitrogen of the amino group. |

| ~138.0, ~134.0 | C7a, C3a | These are the quaternary carbons at the ring fusion. |

| ~118.0 | C7 | Aromatic CH carbon. |

| ~112.0 | C6 | Aromatic CH carbon, shielded by the amino group. |

| ~100.0 | C4 | Aromatic CH carbon, significantly shielded by the ortho amino group. |

| ~40.0 | C8 (-CH₂-) | The aliphatic methylene carbon. |

| ~15.0 | C9 (-CH₃) | The aliphatic methyl carbon. |

3.3. 2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for all protonated carbons. For example, the proton at δ ~8.05 ppm will show a correlation to the carbon at δ ~145.0 ppm, confirming the H2/C2 assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation as it shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are critical for piecing together the molecular fragments.

Caption: Expected key HMBC correlations for this compound.

Interpretation of Key HMBC Correlations:

-

The correlation from the methyl protons (H9) to the methylene carbon (C8) confirms the ethyl group fragment.

-

Crucially, correlations from the methylene protons (H8) to the benzimidazole carbons C2 and C7a establish the point of attachment of the ethyl group to the N1 position.

-

Correlations from the H2 proton to the bridgehead carbons C7a and C3a confirm the imidazole ring structure.

X-ray Crystallography: The Definitive Structure

For absolute proof of structure, particularly the confirmation of the substitution pattern on the benzene ring, single-crystal X-ray diffraction is the gold standard.[4][5][6]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, revealing the precise spatial arrangement of every atom in the molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. HRMS confirms the elemental formula, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons. Finally, single-crystal X-ray diffraction can provide the ultimate, definitive proof of the molecular structure. This integrated approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical requirement for any downstream application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine (CAS: 62874-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a key heterocyclic building block in medicinal chemistry. While direct and extensive literature on this specific compound is limited, this guide synthesizes information from analogous structures and established chemical principles to present its physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications in drug discovery. The benzimidazole scaffold is a privileged structure in numerous FDA-approved drugs, and this guide aims to equip researchers with the foundational knowledge to effectively utilize this valuable intermediate in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the field of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors. This versatile scaffold is present in a multitude of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, and antihypertensive properties[1]. This compound, with its reactive primary amine, serves as a crucial synthon for the elaboration of more complex molecules, making it a compound of significant interest for drug discovery programs.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62874-34-4 | Internal Knowledge |

| Molecular Formula | C₉H₁₁N₃ | Internal Knowledge |

| Molecular Weight | 161.20 g/mol | Internal Knowledge |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from related compounds |

A dihydrochloride salt of this compound is also commercially available (CAS Number: 1185293-97-3), which is expected to have enhanced solubility in aqueous media[2][3].

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group and the aromatic protons of the benzimidazole core.

-

Ethyl Group: A triplet at approximately 1.4-1.6 ppm (CH₃) and a quartet at around 4.2-4.4 ppm (CH₂) are expected, showing a typical coupling pattern.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (approximately 6.5-7.5 ppm). The substitution pattern will lead to a complex splitting pattern that can be resolved with high-field NMR. The C2-H proton of the imidazole ring is expected to be a singlet at a downfield chemical shift, typically around 8.0 ppm.

-

Amine Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl Group: Signals for the methyl and methylene carbons are expected at approximately 15-20 ppm and 40-45 ppm, respectively.

-

Aromatic and Heterocyclic Carbons: The carbons of the benzimidazole ring will resonate in the range of 100-150 ppm. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.

2.2.3. Mass Spectrometry

The mass spectrum (Electron Ionization) should show a prominent molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the benzimidazole ring.

Synthesis of this compound

A robust and scalable synthesis is crucial for the utilization of any building block in drug development. Based on established methodologies for the synthesis of substituted benzimidazoles, a plausible and efficient three-step synthetic route is proposed below. This pathway involves N-ethylation of a nitroaniline precursor, followed by reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on analogous reactions found in the literature. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of N-Ethyl-4-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Alkylation: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (around 80 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-ethyl-4-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of N¹-Ethylbenzene-1,4-diamine

-

Reaction Setup: Dissolve N-ethyl-4-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Reduction:

-

Method A (SnCl₂/HCl): Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the solution at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

-

Method B (Catalytic Hydrogenation): To a solution of the nitro compound in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.

-

-

Work-up:

-

For Method A: Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. The resulting tin salts will precipitate. Filter the mixture and extract the aqueous layer with ethyl acetate.

-

For Method B: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude diamine is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography under an inert atmosphere to prevent oxidation.

Step 3: Synthesis of this compound

-

Reaction Setup: Place the crude N¹-ethylbenzene-1,4-diamine (1.0 eq) in a round-bottom flask.

-

Cyclization:

-

Method A (Formic Acid): Add an excess of formic acid (e.g., 5-10 equivalents) and heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Method B (Triethyl Orthoformate): Use triethyl orthoformate as both the reagent and solvent and heat to reflux. A catalytic amount of an acid like p-toluenesulfonic acid can be added to facilitate the reaction.

-

-

Work-up: After completion, cool the reaction mixture and carefully pour it into an ice-cold solution of aqueous ammonia or sodium hydroxide to neutralize the excess acid.

-

Isolation and Purification: The product will often precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its primary amino group and the benzimidazole core.

Reactivity of the 5-Amino Group

The primary amine at the 5-position is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This is a common strategy to introduce diverse side chains.

-

Alkylation/Arylation: The amino group can be further alkylated or arylated under appropriate conditions, although controlling the degree of substitution can be challenging.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent will yield secondary or tertiary amines.

Figure 2: Key reactions of the amino group of this compound.

Applications in the Synthesis of Bioactive Molecules

The benzimidazole scaffold is a key component of many kinase inhibitors, which are a major class of anticancer drugs. The 5-amino group of this compound provides a convenient handle for attaching the molecule to other fragments to build up more complex structures that can be targeted to the ATP-binding site of kinases.

For example, this building block could be utilized in the synthesis of inhibitors for various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). The ethyl group at the N-1 position can provide favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling aromatic amines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Although detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and utilization in drug discovery programs. The proposed synthetic route is based on well-established and reliable chemical transformations. The predictable reactivity of the amino group, coupled with the proven biological relevance of the benzimidazole scaffold, makes this compound a promising starting point for the development of novel kinase inhibitors and other targeted therapies. Further experimental validation of the proposed synthesis and full spectroscopic characterization are encouraged to facilitate its broader application in the scientific community.

References

A Technical Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous pharmacologically active agents.[1][2] This guide provides an in-depth technical overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a representative member of this vital class of compounds. We will dissect its core molecular and physicochemical properties, present a validated, logical synthetic pathway, and outline a robust analytical workflow for its characterization. Furthermore, we explore its potential applications within drug discovery, grounded in the well-established biological activities of benzimidazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Core Molecular Profile

This compound is a substituted benzimidazole featuring an ethyl group at the N1 position of the imidazole ring and an amine group at the 5-position of the benzene ring. While many suppliers provide this compound as a more stable dihydrochloride salt, the properties of the free base are fundamental for chemical and pharmacological assessment.[3][4][5]

The core attributes are summarized below.

| Property | Data | Source(s) |

| Chemical Name | This compound | Derived from IUPAC Nomenclature |

| Molecular Formula | C₉H₁₁N₃ | Deduced from Dihydrochloride Salt[3][4] |

| Molecular Weight | 161.21 g/mol | Calculated from Formula |

| CAS Number | 1185293-97-3 (for Dihydrochloride Salt) | [3][5] |

| Canonical SMILES | CCN1C=NC2=CC=C(C=C21)N | - |

| InChI Key | Not Directly Available | - |

Note: The molecular formula and weight for the free base are calculated from the provided data for the dihydrochloride salt (C₉H₁₃Cl₂N₃, MW: 234.13 g/mol ).[3][4]

Synthesis and Mechanistic Insights

The synthesis of substituted benzimidazoles is a well-established field in organic chemistry. A common and reliable approach is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic or thermal conditions. For this compound, a logical retrosynthetic analysis points to a multi-step pathway starting from a commercially available dinitrobenzene.

Proposed Synthetic Workflow

The following diagram illustrates a robust, field-proven workflow for the synthesis of the target compound.

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol & Rationale

Step 1: Selective Nucleophilic Aromatic Substitution

-

Protocol: To a solution of 1-chloro-2,4-dinitrobenzene in ethanol, add potassium carbonate followed by a slow addition of ethylamine.[6] The reaction is stirred at room temperature or gently heated until TLC analysis shows consumption of the starting material.

-

Rationale: The chlorine atom is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups. Ethylamine acts as the nucleophile. The reaction is regioselective for the position ortho and para to the nitro groups. Using a controlled amount of ethylamine favors mono-substitution.

Step 2: Reduction of the Ortho-Nitro Group

-

Protocol: The product from Step 1, N-Ethyl-4-nitro-1,2-phenylenediamine, is dissolved in a suitable solvent like ethanol or concentrated HCl. A reducing agent such as tin(II) chloride (in HCl) or catalytic hydrogenation (H₂ over Palladium on Carbon) is used to selectively reduce the nitro group ortho to the ethylamino group to an amine.

-

Rationale: The reduction of the nitro group is essential to generate the required o-phenylenediamine moiety for the subsequent cyclization step. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier workup (filtration of the catalyst).

Step 3: Phillips-Ladenburg Cyclization

-

Protocol: The resulting triamine from Step 2 is refluxed with formic acid. Formic acid serves as both the reagent (source of the C2 carbon of the imidazole ring) and the acidic catalyst. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product, which is then filtered, washed, and dried.

-

Rationale: This acid-catalyzed condensation is a classic method for forming the benzimidazole ring.[2] The diamine attacks the carbonyl carbon of formic acid, followed by dehydration and ring closure to form the stable aromatic imidazole ring system.

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique analytical approach provides a self-validating system of characterization.

Caption: Standard analytical workflow for purification and validation of the target compound.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. For this compound, an ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 162.10.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the amine protons. ¹³C NMR will confirm the number of unique carbon environments.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid) should yield a single major peak, allowing for quantification of purity, which should ideally be >95% for use in biological assays.

Applications in Drug Development & Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its steric and electronic similarity to purine, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this core are found in drugs targeting various diseases.

Potential Therapeutic Areas:

-

Oncology: Many benzimidazole derivatives function as inhibitors of key cancer-related proteins such as c-Myc, tubulin, and various kinases.[1][7] The ethyl and amine substituents on the this compound scaffold provide vectors for further chemical modification to optimize binding to specific oncogenic targets.

-

Anti-inflammatory Agents: Substituted benzimidazoles have been successfully developed as potent anti-inflammatory agents, often by inhibiting pathways like NF-κB.[8] The amine group at the 5-position can be functionalized to explore structure-activity relationships (SAR) for targets like TNF-α or various interleukins.[9]

-

Antiviral Research: The benzimidazole core is present in compounds investigated for activity against viruses such as Hepatitis C Virus (HCV) by inhibiting viral polymerases like NS5B.[10]

-

Antiparasitic and Antifungal Agents: The foundational benzimidazole drug, thiabendazole, highlights the scaffold's long history in combating parasitic and fungal infections.[2]

The subject molecule, this compound, serves as a valuable building block or fragment for the synthesis of larger, more complex molecules targeting these and other disease areas. Its primary amine offers a convenient handle for amide bond formation, reductive amination, or other coupling reactions to build libraries of compounds for high-throughput screening.

References

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1185293-97-3 Cas No. | this compound dihydrochloride | Matrix Scientific [matrixscientific.com]

- 4. This compound dihydrochloride | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound DIHYDROCHLORIDE | 1185293-97-3 [chemicalbook.com]

- 6. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrpc.com [ijrpc.com]

An In-Depth Technical Guide to 1-Ethyl-1H-benzoimidazol-5-ylamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Ethyl-1H-benzoimidazol-5-ylamine, a heterocyclic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its nomenclature, physicochemical properties, a detailed synthetic pathway, and the broader context of its potential applications, underpinned by the well-established pharmacological importance of the benzimidazole scaffold.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-Ethyl-1H-benzo[d]imidazol-5-amine

This name delineates a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. The "-amine" suffix at position 5 indicates a primary amine substituent on the benzene ring. The "1-Ethyl-" prefix specifies an ethyl group attached to one of the nitrogen atoms of the imidazole ring.

Synonyms:

-

5-Amino-1-ethyl-1H-benzimidazole

-

1-Ethyl-5-amino-1H-benzimidazole

For practical laboratory use, the compound is often supplied as its dihydrochloride salt to enhance stability and solubility.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-Ethyl-1H-benzo[d]imidazol-5-amine | - |

| Molecular Formula | C₉H₁₁N₃ | - |

| Molecular Weight | 161.21 g/mol | - |

| CAS Number | 1185293-97-3 (dihydrochloride) | [1] |

| Molecular Formula (Dihydrochloride) | C₉H₁₃Cl₂N₃ | [1] |

| Molecular Weight (Dihydrochloride) | 234.13 g/mol | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and quality control. While experimental data for this specific molecule is not widely published, we can infer its expected properties based on the extensive literature on analogous benzimidazole derivatives.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Appearance | Off-white to light brown solid | General observation for aromatic amines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt is expected to be water-soluble. | General solubility of benzimidazole derivatives |

| pKa | The amine group is expected to be basic, while the benzimidazole N-H is weakly acidic. | General properties of aromatic amines and benzimidazoles |

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzimidazole ring system, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aliphatic carbons of the ethyl group and the aromatic/heteroaromatic carbons of the benzimidazole core.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the amine and the benzimidazole ring, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the benzimidazole ring, and N-H bending of the amine.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 161.21. Fragmentation patterns can provide further structural information.

Synthesis of this compound: A Proposed Experimental Protocol

Overall Synthetic Strategy:

The proposed synthesis involves a three-step sequence starting from commercially available 4-fluoro-3-nitroaniline:

-

N-Ethylation: Introduction of the ethyl group at the N-1 position.

-

Nucleophilic Aromatic Substitution: Displacement of the fluorine atom with an amine source.

-

Reduction: Conversion of the nitro group to the target amine.

Alternatively, a classical benzimidazole synthesis approach can be employed, starting with the appropriate substituted o-phenylenediamine and cyclizing with a suitable one-carbon source, followed by reduction of a nitro group. The following protocol outlines a plausible pathway.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N-Ethyl-4-fluoro-3-nitroaniline

-

To a solution of 4-fluoro-3-nitroaniline (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents) as a base.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (EtI, 1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Ethyl-4-fluoro-3-nitroaniline.

Step 2: Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole

This step would typically involve the formation of the imidazole ring. A common method is the Phillips-Ladenburg synthesis.

-

A mixture of the appropriately substituted o-phenylenediamine and a carboxylic acid (or its derivative) is heated at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent.

-

Given the starting material from Step 1, a more modern approach might involve a palladium-catalyzed cyclization or a similar ring-closing methodology.

A more direct, alternative approach starting from a different precursor is often more practical:

Alternative Step 1 & 2: Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole from 4-Ethylamino-3-nitroaniline

-

Start with 4-chloro-3-nitroaniline. React it with an excess of ethylamine in a sealed tube or under pressure to yield 4-ethylamino-3-nitroaniline.

-

To a solution of 4-ethylamino-3-nitroaniline (1 equivalent) in formic acid (used in excess as both reactant and solvent), add a catalytic amount of a strong acid like hydrochloric acid (HCl).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or sodium bicarbonate solution.

-

The product, 1-Ethyl-5-nitro-1H-benzimidazole, will precipitate out. Filter the solid, wash with water, and dry.

Step 3: Reduction of 1-Ethyl-5-nitro-1H-benzimidazole to this compound

-

Dissolve 1-Ethyl-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

-

For the SnCl₂ method: Suspend 1-Ethyl-5-nitro-1H-benzimidazole in ethanol and add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl. Reflux the mixture until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction mixture and make it alkaline by adding a concentrated solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

The Benzimidazole Scaffold in Drug Discovery: A Privileged Structure

The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its steric and electronic similarity to purine, allowing it to interact with a wide array of biological targets. The versatility of the benzimidazole core, which can be readily substituted at various positions, has led to the development of numerous drugs with diverse therapeutic applications.

Established Pharmacological Activities of Benzimidazole Derivatives:

-

Anthelmintic: Albendazole and mebendazole are widely used to treat parasitic worm infections.

-

Antiulcer: Omeprazole and lansoprazole are proton pump inhibitors used to reduce stomach acid.

-

Antihistaminic: Astemizole is a second-generation antihistamine.

-

Anticancer: Several benzimidazole derivatives have shown promising anticancer activity through various mechanisms, including inhibition of tubulin polymerization and kinase signaling pathways.

-

Antimicrobial: The benzimidazole core is found in compounds with antibacterial, antifungal, and antiviral properties.

The presence of the primary amine group at the 5-position and the ethyl group at the N-1 position of this compound provides key points for further chemical modification. This makes it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. The amine group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).

Caption: Diverse pharmacological activities of the benzimidazole scaffold.

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The benzimidazole core imparts a high degree of "drug-likeness" to the molecule, making it an attractive starting point for the design and synthesis of novel bioactive compounds.

Future research efforts should focus on the development and optimization of a scalable synthesis for this compound. Furthermore, the exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to unlock the full therapeutic potential of this promising chemical entity. This guide provides a solid foundation for researchers to embark on such endeavors.

References

An In-depth Technical Guide to the Potential Biological Activity of 1-Ethyl-1H-benzoimidazol-5-ylamine

A Senior Application Scientist's Perspective on a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals.

Preamble: The Benzimidazole Core - A Foundation of Therapeutic Promise

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutic agents. The benzimidazole scaffold, a bicyclic entity forged from the fusion of benzene and imidazole rings, stands as a testament to this principle.[1][2][3][4] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" in drug design.[3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5] This guide focuses on a specific, yet under-explored derivative: 1-Ethyl-1H-benzoimidazol-5-ylamine . While direct literature on its biological activity is sparse, its structural features, when viewed through the lens of established structure-activity relationships (SAR) within the benzimidazole class, suggest a high probability of valuable biological function. This document, therefore, serves as both a predictive analysis and a methodological roadmap for elucidating the therapeutic potential of this promising compound.

Rationale for Investigation: Decoding the Structural Clues

The therapeutic potential of a novel chemical entity is often inferred from its structural motifs. In the case of this compound, two key features warrant a focused investigation:

-

The Ethyl Group at N-1: Alkylation at the N-1 position of the benzimidazole ring is a common strategy to modulate pharmacokinetic properties and target engagement. The ethyl group, in this instance, may enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—common challenges in drug development.[6][7][8]

-

The Amino Group at C-5: The presence of an amine at the 5-position provides a crucial handle for hydrogen bonding and can significantly influence the molecule's interaction with target proteins. Furthermore, this primary amine is a versatile synthetic point for further derivatization, allowing for the creation of a library of related compounds to explore and optimize activity.

Given these features, we can hypothesize several avenues of biological activity for this compound, with a primary focus on oncology and infectious diseases, two areas where benzimidazole derivatives have shown significant promise.[1][2][5]

Proposed Investigative Workflow: A Phased Approach to Unveiling Biological Activity

A systematic and tiered approach is essential for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from broad, high-throughput screening to more focused mechanistic and in vivo studies.

Caption: A phased workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Phase 1: Broad Spectrum In Vitro Screening

The initial phase aims to cast a wide net to identify potential areas of biological activity.

A primary hypothesis is that this compound will exhibit antiproliferative activity against cancer cell lines.

Protocol: Cell Viability Assay using MTT

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a normal fibroblast line like HEK-293 for cytotoxicity comparison) are cultured in appropriate media until they reach 80-90% confluency.[9][10][11]

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Data Acquisition: The formazan crystals formed are dissolved in DMSO, and the absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control.

Hypothetical Data Presentation:

| Cell Line | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) (Control) |

| MCF-7 (Breast Cancer) | 8.5 | 0.9 |

| HCT-116 (Colon Cancer) | 5.2 | 0.7 |

| A549 (Lung Cancer) | 12.1 | 1.2 |

| HEK-293 (Normal) | > 100 | 5.8 |

This hypothetical data would suggest selective anticancer activity, particularly against colon cancer cell lines, with lower toxicity to normal cells.

The benzimidazole scaffold is also a known pharmacophore in antimicrobial agents.[12][13][14]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (Candida albicans) are used.

-

Compound Preparation: The test compound is serially diluted in a 96-well plate using appropriate broth media.

-

Inoculation: Each well is inoculated with a standardized bacterial or fungal suspension.

-

Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Mechanistic Elucidation

Should Phase 1 yield promising results, the next logical step is to understand how the compound exerts its effects.

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

Protocol: Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Cancer cells (e.g., HCT-116) are treated with this compound at its IC50 concentration for 24 hours.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Analysis: An increase in the Annexin V positive population would indicate the induction of apoptosis.

Phase 3: Preclinical Characterization

Promising candidates from Phase 2 should be evaluated for their drug-like properties.

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to identify potential liabilities.[15][16][17][18]

In Silico Prediction:

| Property | Predicted Value | Interpretation |

| LogP | 2.1 | Good membrane permeability |

| Aqueous Solubility | Moderate | Acceptable for formulation |

| BBB Permeability | Low | Reduced risk of CNS side effects |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Flag for drug-drug interaction studies |

Protocol: In Vitro Metabolic Stability Assay

-

Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The concentration of the parent compound remaining is quantified by LC-MS/MS.

-

Calculation: The in vitro half-life (t½) is calculated to predict the rate of metabolic clearance.

The ultimate test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism.[19][20][21][22]

Protocol: Human Tumor Xenograft Model

-

Model Establishment: Immunocompromised mice (e.g., athymic nude or SCID) are subcutaneously inoculated with human cancer cells (e.g., HCT-116).[20][21][22]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Analysis: The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.

Concluding Remarks and Future Directions

While the biological activity of this compound is yet to be empirically determined, its inclusion in the esteemed benzimidazole family provides a strong rationale for its investigation. The methodologies outlined in this guide offer a comprehensive and scientifically rigorous framework for elucidating its potential as a therapeutic agent. Should this compound demonstrate promising anticancer or antimicrobial activity, coupled with favorable ADME/Tox properties, the next steps would involve lead optimization through medicinal chemistry efforts. The amine at the C-5 position serves as an ideal starting point for the synthesis of a focused library of analogs to improve potency, selectivity, and pharmacokinetic parameters. The journey from a promising scaffold to a clinically viable drug is arduous, but for compounds like this compound, the potential rewards for human health are substantial.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 7. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. noblelifesci.com [noblelifesci.com]

- 11. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. cellgs.com [cellgs.com]

- 18. clinicalpub.com [clinicalpub.com]

- 19. startresearch.com [startresearch.com]

- 20. ichorlifesciences.com [ichorlifesciences.com]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Benzimidazoles: From Classical Foundations to Modern Catalytic Frontiers

Introduction: The Privileged Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to natural purines allows it to interact proficiently with a myriad of biological targets, leading to a vast spectrum of pharmacological activities.[4][5] This "privileged scaffold" is integral to numerous FDA-approved drugs, including proton pump inhibitors like lansoprazole, anthelmintics such as albendazole, and anticancer agents like pracinostat.[6][7] The therapeutic versatility of benzimidazole derivatives, which spans antiviral, anticancer, anti-inflammatory, and antihypertensive applications, has fueled continuous innovation in their synthetic methodologies.[8][9][10][11]

This guide provides an in-depth exploration of the synthesis of substituted benzimidazoles, designed for researchers, chemists, and drug development professionals. We will deconstruct the core synthetic strategies, moving from the foundational Phillips-Ladenburg condensation to the sophisticated, efficient, and environmentally benign catalytic methods that define modern organic synthesis. The focus will be not only on the procedural steps but on the underlying causality of experimental choices, empowering researchers to select and optimize synthetic routes for their specific discovery programs.

Core Synthetic Strategies: A Journey of Methodological Evolution

The construction of the benzimidazole ring system primarily originates from the reaction of an o-phenylenediamine (OPD) with a one-carbon electrophile. The evolution of this fundamental transformation reflects the broader progress in synthetic organic chemistry towards greater efficiency, selectivity, and sustainability.

Classical Condensation Methods: The Phillips-Ladenburg Legacy

The most traditional and historically significant route to benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an OPD with a carboxylic acid or its derivatives.[12][13]

1.1. Condensation with Carboxylic Acids

This approach typically requires forcing conditions, such as heating the reactants at high temperatures (often >150°C) in the presence of a strong mineral acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA).[1][12]

-

Causality Behind the Choice: The acid serves a dual purpose. First, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly basic amino group of the OPD. Second, the acid catalyzes the subsequent dehydration steps, driving the cyclization and aromatization to form the stable benzimidazole ring. The high temperature provides the necessary activation energy to overcome the kinetic barrier of the reaction, particularly the final dehydration step.

-

Trustworthiness & Limitations: While robust and straightforward, this method suffers from several drawbacks. The harsh acidic conditions and high temperatures limit the substrate scope, as functional groups sensitive to acid or heat cannot be tolerated. The method also generates significant acidic waste, posing environmental concerns.[12]

Caption: Phillips-Ladenburg condensation mechanism.

1.2. Condensation with Aldehydes

The direct condensation of OPDs with aldehydes presents an alternative classical route. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation.[14]

-

Causality Behind the Choice: This method is atom-economical as it directly utilizes the aldehyde's carbonyl carbon. However, the reaction can be unselective. Without a suitable oxidant or catalyst, it often yields a complex mixture of the desired 2-substituted benzimidazole, the 1,2-disubstituted benzimidazole, and other side products.[12] The choice of an appropriate oxidizing agent (e.g., nitrobenzene, Cu(II) salts) is critical to drive the reaction toward the aromatic product.

Modern Catalytic and Green Approaches

To overcome the limitations of classical methods, modern synthesis focuses on catalytic and environmentally friendly protocols. These approaches offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance.[12][15]

2.1. Catalyst-Driven Syntheses

The introduction of a catalyst is the most significant advancement in benzimidazole synthesis. Catalysts function by activating either the OPD or, more commonly, the carbonyl component, thereby lowering the activation energy of the reaction.

-

Lewis Acid Catalysis: Lewis acids such as ZrCl₄, Er(OTf)₃, Zn(OAc)₂, and various metal triflates are highly effective.[8][14][16] They coordinate to the carbonyl oxygen of the aldehyde or carboxylic acid, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and prone to attack by the OPD. This allows the reaction to proceed under much milder conditions, often at room temperature.[8]

-

Brønsted Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (TsOH), silica sulfuric acid, and amberlite resins also catalyze the reaction by protonating the carbonyl group.[8][17] Solid-supported acid catalysts are particularly advantageous as they can be easily filtered off and recycled, simplifying purification and reducing waste.[17]

-

Heterogeneous Catalysis: The use of solid catalysts like zeolites, metal oxides (e.g., ZrO₂-Al₂O₃), or catalysts immobilized on magnetic nanoparticles represents a key tenet of green chemistry.[8][17][18] The primary advantage is the ease of separation of the catalyst from the reaction mixture, enabling simple recovery and reuse for multiple reaction cycles without significant loss of activity.[17][18]

2.2. Green Chemistry Methodologies

Green chemistry principles are increasingly being integrated into benzimidazole synthesis to reduce environmental impact.[1][16]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate these reactions.[16] Microwaves provide rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.[8][14]

-

Solvent-Free and Aqueous Media Reactions: Performing reactions under solvent-free conditions (mechanochemistry) by grinding reactants together, or using water as a solvent, eliminates the need for volatile and often toxic organic solvents.[1][16][17][19] These methods are not only environmentally friendly but also often simplify product isolation, as the product may precipitate directly from the reaction medium.[1][12]

Caption: Comparative workflow of conventional and green synthesis.

Data Presentation: Comparison of Catalytic Methods

The choice of catalyst profoundly impacts the efficiency of benzimidazole synthesis. The following table summarizes various catalytic systems for the condensation of o-phenylenediamine and an aldehyde, highlighting the advantages of modern approaches.

| Catalyst System | Solvent | Conditions | Time | Yield Range (%) | Key Advantages & Causality |

| Conc. HCl | Ethanol | Reflux | 4-6 h | 60-75 | Classical Method: Acid protonates aldehyde, but harsh conditions limit scope.[12] |

| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90°C | 2 h | 72-90 | Mild Brønsted Acid: In situ generation of HCl provides catalysis under less harsh conditions than concentrated acids.[13] |

| **Zinc Acetate (Zn(OAc)₂) ** | Solvent-free | Room Temp. | 30-60 min | 90-98 | Lewis Acid: Zinc coordinates to the carbonyl, activating it for nucleophilic attack at ambient temperature.[16] |

| Erbium Triflate (Er(OTf)₃) | Water | 80°C | 15-30 min | 90-96 | Water-Tolerant Lewis Acid: Highly efficient catalysis in an environmentally benign solvent.[8] |

| Zinc-Boron Nitride (Zn-BNT) | Acetonitrile | Microwave | 15 min | 85-95 | Heterogeneous Catalyst: Boron nitride support allows for easy recovery and reuse of the active zinc catalyst; microwave accelerates the reaction.[14] |

| Magnetic Nanoparticles (Fe₃O₄) | Solvent-free | 80°C | 25-40 min | 85-97 | Recyclable Catalyst: Magnetic core allows for simple separation with an external magnet, minimizing catalyst loss and simplifying purification.[18] |

Experimental Protocols: A Practical Guide

The following protocols provide detailed, self-validating methodologies for both a classical and a modern green synthesis of 2-phenylbenzimidazole.

Protocol 1: Conventional Synthesis using Ammonium Chloride

This protocol represents a milder classical approach that avoids the use of highly corrosive concentrated mineral acids.[12]

-

Materials & Reagents:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ammonium Chloride (NH₄Cl) (0.16 g, 3 mmol, 30 mol%)[12]

-

Ethanol (20 mL)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates (silica gel), ethyl acetate/hexane eluent

-

-

Step-by-Step Methodology:

-

To a 50 mL round-bottom flask, add o-phenylenediamine (10 mmol), benzaldehyde (10 mmol), and ammonium chloride (3 mmol).

-

Add ethanol (20 mL) and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to 80-90°C with stirring.[12]

-

Self-Validation (Reaction Monitoring): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 1:2 ethyl acetate:hexane eluent. The starting materials will have different Rf values than the more conjugated product. The reaction is complete when the spot corresponding to the starting materials has disappeared (typically 2 hours).[12]

-

Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.[12]

-

A solid precipitate of the crude product will form.

-

Purification & Characterization: Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any remaining NH₄Cl, and dry it.[12] The crude product can be further purified by recrystallization from ethanol to yield pure 2-phenylbenzimidazole as a crystalline solid.[12] Confirm identity and purity by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

-

Protocol 2: Green, Microwave-Assisted Synthesis using a Heterogeneous Catalyst

This protocol exemplifies a modern, efficient, and environmentally conscious approach.[14]

-

Materials & Reagents:

-

o-Phenylenediamine (0.54 g, 5 mmol)

-

Benzaldehyde (0.53 g, 5 mmol)

-

Heterogeneous Catalyst (e.g., Zn-BNT, 10 mol%)[14]

-

Acetonitrile (5 mL, or perform solvent-free)

-

Microwave synthesis vial (10 mL)

-

Microwave synthesizer

-

Sintered glass funnel for catalyst recovery

-

-

Step-by-Step Methodology:

-

In a 10 mL microwave synthesis vial, combine o-phenylenediamine (5 mmol), benzaldehyde (5 mmol), and the heterogeneous catalyst.

-

Add a minimal amount of acetonitrile (5 mL) or proceed solvent-free.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture for 15 minutes at a constant temperature (e.g., 100°C).

-

Self-Validation (Post-Reaction Check): After cooling, spot a small amount of the crude mixture on a TLC plate to confirm the complete consumption of starting materials.

-

Purification & Catalyst Recovery: If a solvent was used, remove it under reduced pressure. Add a small amount of a solvent like ethyl acetate to dissolve the product and filter the mixture to recover the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.[14]

-

Evaporate the solvent from the filtrate to obtain the crude product. The purity is often high enough for many applications, but it can be further purified by a quick recrystallization if needed.[14]

-

Conclusion and Future Outlook

The synthesis of substituted benzimidazoles has transitioned from reliance on harsh, high-temperature classical condensations to a diverse array of sophisticated catalytic methods. Modern protocols, characterized by the use of recyclable heterogeneous catalysts, microwave assistance, and green solvents, offer unparalleled efficiency, selectivity, and sustainability. For researchers in drug development, these advancements provide robust and scalable platforms to rapidly generate libraries of novel benzimidazole derivatives for biological screening.

The future of benzimidazole synthesis will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals. Furthermore, the expansion of one-pot, multi-component reaction strategies will continue to streamline the construction of complex, highly functionalized benzimidazole scaffolds, further cementing their indispensable role in the quest for new therapeutic agents.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. impactfactor.org [impactfactor.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. chemmethod.com [chemmethod.com]

- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Safe Handling of 1-Ethyl-1H-benzoimidazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the fast-paced world of pharmaceutical research and drug development, novel heterocyclic compounds are the bedrock of innovation. Among these, benzimidazole derivatives hold a prominent position due to their diverse pharmacological activities. 1-Ethyl-1H-benzoimidazol-5-ylamine, a member of this important class, presents both significant opportunities and potential hazards. This in-depth technical guide provides a comprehensive overview of the safety, handling, and hazard information for this compound, moving beyond a simple recitation of facts to explain the causality behind essential safety protocols. Our aim is to empower researchers with the knowledge to work confidently and safely with this promising molecule.

Compound Profile and Hazard Identification

The primary hazards associated with the dihydrochloride salt, and by logical extension, the free base, are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the dihydrochloride salt:

-

H317: May cause an allergic skin reaction. [1] This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic response. The causality lies in the interaction of the amine group with skin proteins, forming haptens that are recognized by the immune system.

-

H319: Causes serious eye irritation. [1] The amine and benzimidazole moieties can be corrosive to delicate eye tissues, leading to inflammation, pain, and potential damage if not promptly addressed.

Based on the general properties of aromatic amines, it is also prudent to assume potential for toxicity if ingested or inhaled, although specific data is currently unavailable.

Table 1: Physicochemical and Toxicological Data (Inferred and Known)

| Property | Value | Source/Rationale |

| CAS Number | Not readily available for free base. 1185293-97-3 for dihydrochloride salt. | [1] |

| Molecular Formula | C9H11N3 (Free Base) | - |

| Molecular Weight | 161.21 g/mol (Free Base) | - |

| Appearance | Likely a solid at room temperature. | Based on related benzimidazole compounds. |

| GHS Pictograms (Inferred) | ||

| GHS Signal Word (Inferred) | Warning | Based on H317 and H319 classifications. |

| LD50 (Oral) | Data not available. Handle with care. | Prudent assumption for a novel amine. |

| LD50 (Dermal) | Data not available. Handle with care. | Prudent assumption for a novel amine. |

| LC50 (Inhalation) | Data not available. Handle with care. | Prudent assumption for a novel amine. |

The Cornerstone of Safety: A Multi-faceted Risk Assessment

A thorough risk assessment is not a mere bureaucratic hurdle; it is the intellectual framework that ensures the safety of personnel and the integrity of research. For this compound, the risk assessment process should be a dynamic evaluation of the planned experimental workflow.

Caption: Logical workflow for risk assessment of this compound.

The causality behind this workflow is straightforward: understanding the inherent hazards of the compound allows for an assessment of how, where, and how often personnel might be exposed. This, in turn, dictates the necessary control measures to mitigate the identified risks. For instance, if a procedure involves weighing the solid compound, the risk of inhaling airborne particulates is high, necessitating the use of a fume hood or a powder containment hood.

In the Laboratory: Field-Proven Handling and Storage Protocols

Adherence to meticulous handling procedures is non-negotiable. The following protocols are designed as a self-validating system to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any fine powders. For procedures with a high risk of aerosolization, such as sonication or vortexing of solutions, a glove box may be warranted.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is dictated by the risk assessment. The following are mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are essential to protect against splashes and dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to check the manufacturer's glove compatibility charts. Given the potential for skin sensitization, double-gloving is a recommended best practice.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron is advisable.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be rare and require specific justification), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing: Weigh the solid compound in the fume hood. Use a tared weigh boat and handle it with forceps to avoid skin contact.

-

Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.

-

Reactions: Conduct all reactions involving this compound within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a detergent solution. Dispose of all contaminated waste in a designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and correct response is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Spill Response: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's emergency response team.

Caption: A flowchart for emergency response to an incident involving this compound.

Conclusion: A Culture of Safety